Methyl 5H-pyrrolo[2,3-B]pyrazine-2-carboxylate is a nitrogen-containing heterocyclic compound with the molecular formula C8H7N3O2 and a molecular weight of 177.16 g/mol. This compound belongs to the pyrrolopyrazine family, which is recognized for its diverse biological activities, including potential applications in medicinal chemistry and agriculture. The compound is characterized by its unique structure, which includes a pyrrole ring fused with a pyrazine ring, contributing to its reactivity and biological properties.
Methyl 5H-pyrrolo[2,3-B]pyrazine-2-carboxylate is classified as a pyrrolopyrazine derivative, known for its potential kinase inhibitory properties. It has been identified as a reactant in various synthetic pathways aimed at developing biologically active compounds, particularly in the context of cancer research and drug development .
The synthesis of methyl 5H-pyrrolo[2,3-B]pyrazine-2-carboxylate can be achieved through several methods:
The reaction conditions typically require careful control of temperature and pH to optimize yields and minimize side reactions. The use of solvents such as dimethyl sulfoxide or acetonitrile is common in these synthetic routes.
Methyl 5H-pyrrolo[2,3-B]pyrazine-2-carboxylate features a complex structure that can be represented by its InChI and SMILES codes:
This structure highlights the arrangement of nitrogen atoms within the rings and the presence of an ester functional group, which significantly influences its chemical behavior and interactions.
The compound's physical properties include a predicted density of approximately 1.403 g/cm³ and a pKa value of around 10.63, indicating its acidic nature in solution .
Methyl 5H-pyrrolo[2,3-B]pyrazine-2-carboxylate is involved in various chemical reactions:
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation processes and lithium aluminum hydride for reduction processes. The specific conditions (temperature, solvent) can significantly affect the outcome of these reactions.
Methyl 5H-pyrrolo[2,3-B]pyrazine-2-carboxylate exhibits potential biological activity through its interaction with various molecular targets:
Research indicates that derivatives of this compound may exhibit significant cytotoxic effects against certain cancer cell lines, suggesting its viability as an anticancer agent .
These properties make methyl 5H-pyrrolo[2,3-B]pyrazine-2-carboxylate suitable for various applications in chemical synthesis and biological research.
Methyl 5H-pyrrolo[2,3-B]pyrazine-2-carboxylate has several notable applications:
Research continues into optimizing its synthesis and exploring new applications within both medicinal chemistry and industrial fields .
Nitrogen-containing heterocycles constitute >60% of FDA-approved small-molecule drugs due to their unparalleled versatility in mimicking endogenous biomolecules and mediating targeted protein interactions. These scaffolds provide optimal three-dimensional frameworks for engaging biological targets through multifaceted non-covalent interactions, including hydrogen bonding, π-stacking, and electrostatic forces. The pyrrolo[2,3-b]pyrazine core exemplifies this privileged architecture, combining electron-rich nitrogen atoms with planar aromaticity to penetrate deep hydrophobic pockets of enzyme active sites. Its structural resemblance to purine nucleotides—particularly the adenine moiety of ATP—positions it as an ideal scaffold for kinase inhibition, enabling competitive binding at conserved ATP sites while accommodating selectivity-driving modifications. The global kinase inhibitor market, valued at $48.9 billion in 2020, reflects the therapeutic dominance of these molecular frameworks in oncology, with projections estimating expansion to $89.1 billion by 2027 at 8.9% CAGR [7].
The 5H-pyrrolo[2,3-b]pyrazine system distinguishes itself through its asymmetric bicyclic framework, featuring:
Methyl 5H-pyrrolo[2,3-b]pyrazine-2-carboxylate (CAS# 1363381-89-8) exemplifies this versatility, where the C2-carboxylate ester acts as both a synthetic handle for further transformations and a conformational director. Its molecular parameters include a topological polar surface area of 67.9 Ų, moderate lipophilicity (XLogP3 = 0.5), and precisely positioned hydrogen bond acceptors (4) and donors (1), facilitating membrane permeability while maintaining aqueous solubility [5] [6].
Table 1: Physicochemical Profile of Methyl 5H-Pyrrolo[2,3-b]pyrazine-2-carboxylate
Property | Value | Measurement Technique |
---|---|---|
Molecular Formula | C₈H₇N₃O₂ | High-resolution MS |
Molecular Weight | 177.16 g/mol | Calculated exactly |
Hydrogen Bond Donors | 1 | Computational prediction |
Hydrogen Bond Acceptors | 4 | Computational prediction |
Rotatable Bonds | 2 | Molecular modeling |
Topological Polar Surface Area | 67.9 Ų | Atomic contribution model |
Density | 1.403 ± 0.06 g/cm³ | Predicted |
pKa | 10.63 ± 0.50 | Predicted |
Kinase dysregulation represents a pathogenic hallmark in >80% of malignancies, driving uncontrolled proliferation, angiogenesis, and metastatic spread. Fibroblast Growth Factor Receptors (FGFRs) exemplify compelling oncology targets, with activating mutations, fusions, or amplifications occurring in 5–10% of solid tumors—including urothelial carcinoma (FGFR3: 45–65%), breast cancer (FGFR1: 10–15%), and cholangiocarcinoma (FGFR2: 10–20%). Methyl 5H-pyrrolo[2,3-b]pyrazine-2-carboxylate serves as a molecular precursor to advanced FGFR inhibitors due to its:
Clinical validation comes from pyrrolopyrazine-based FGFR inhibitors like Erdafitinib (JNJ-42756493), demonstrating 40% response rates in FGFR-altered urothelial carcinoma resistant to checkpoint inhibitors. This underscores the therapeutic value of optimizing this scaffold against genomically defined cancers [4] [8].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7